2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-13-9-14(2)17(15(3)10-13)23-16(27)11-26-12-22-19-18(20(26)28)29-21(24-19)25-7-5-4-6-8-25/h9-10,12H,4-8,11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFMWHZLHYWWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reactors, and purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Acetamide Group
N-(4-Fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide ()
- Key Difference : The aryl group is substituted with a fluorine atom at the para position (4-fluorophenyl) instead of trimethyl groups.
- Implications :
- The electron-withdrawing fluorine atom may enhance metabolic stability by reducing oxidative metabolism compared to the electron-donating trimethyl groups.
- The smaller size of fluorine versus methyl groups could alter binding interactions in hydrophobic pockets of target proteins.
- Structural Comparison: Parameter Target Compound 4-Fluorophenyl Analog Aryl Group 2,4,6-Trimethylphenyl 4-Fluorophenyl Electronic Effects Electron-donating (methyl) Electron-withdrawing (F) Molecular Formula* Not explicitly reported Not explicitly reported Key Pharmacological Trait Hypothesized enhanced lipophilicity Potential metabolic stability
Modifications to the Acetamide Side Chain
N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide ()
- Key Differences: The acetamide side chain includes an isopropylamino group instead of a trimethylphenyl group. A cyclopropylcarboxamide substituent is present on the piperidine ring.
- The piperidinecarboxamide modification could influence pharmacokinetic properties, such as membrane permeability.
- Structural Comparison: Parameter Target Compound Piperidinecarboxamide Analog Side Chain N-(2,4,6-Trimethylphenyl) N-Isopropyl + cyclopropyl Core Heterocycle Thiazolo[4,5-d]pyrimidin Thiazolo[4,5-d]pyrimidin Molecular Weight* Not explicitly reported Not explicitly reported Key Pharmacological Trait High lipophilicity Improved solubility/rigidity
Core Heterocycle Substitution
2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 946306-55-4, )
- Key Difference : The thiazolo[4,5-d]pyrimidin core is replaced with a triazolo[4,5-d]pyrimidin system.
- Implications: The triazole ring introduces an additional nitrogen atom, enabling stronger hydrogen bonding and altered electronic distribution.
- Structural Comparison: Parameter Target Compound Triazolo Analog Core Heterocycle Thiazolo[4,5-d]pyrimidin (S) Triazolo[4,5-d]pyrimidin (N) Molecular Formula Not explicitly reported C₁₆H₁₈N₆O₂ Molecular Weight Not explicitly reported 326.35 g/mol Key Pharmacological Trait Sulfur-mediated hydrophobicity Enhanced hydrogen bonding
Biological Activity
The compound 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula. The compound exhibits a complex structure that includes a thiazolopyrimidine core linked to a piperidine ring and a trimethylphenyl acetamide moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 372.45 g/mol |
| CAS Number | 1223767-33-6 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives. The compound demonstrated significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL against certain bacterial strains.
- The compound exhibited bactericidal effects with minimum bactericidal concentrations (MBC) that confirmed its potential as an effective antimicrobial agent .
Anticancer Potential
The anticancer activity of similar thiazolo derivatives has been investigated. In vitro assays indicated that compounds with structural similarities to our target compound showed cytotoxic effects against various cancer cell lines including:
- Human gastric cancer (SGC-7901)
- Lung cancer (A549)
- Hepatocellular carcinoma (HepG2)
These compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
The biological activity of the compound is believed to stem from its ability to inhibit key enzymes involved in cellular processes:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, which is crucial for DNA synthesis .
Study on Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of thiazolo derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to conventional antibiotics like ciprofloxacin .
Investigation of Anticancer Effects
In another study focusing on anticancer properties, derivatives similar to our compound were tested for their ability to induce apoptosis in cancer cells. The results showed that these compounds could activate caspase pathways leading to programmed cell death in cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
